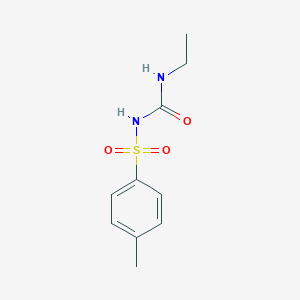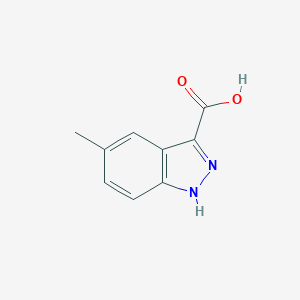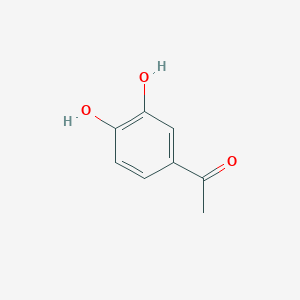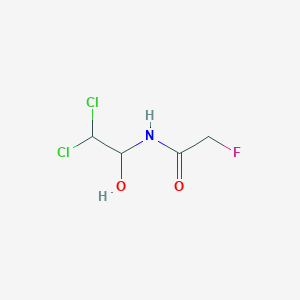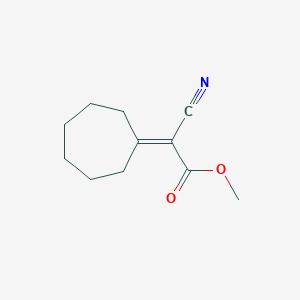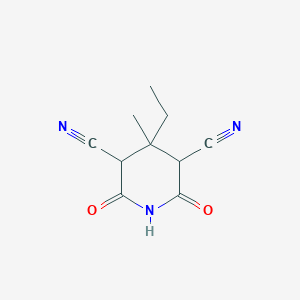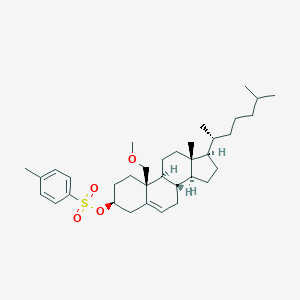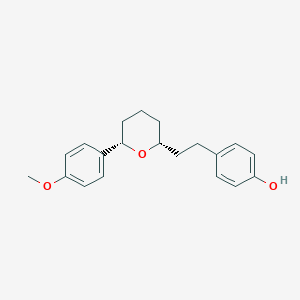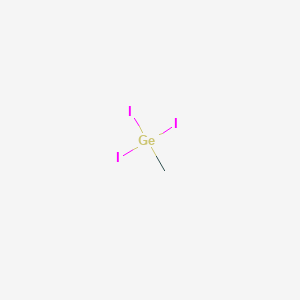
Germane, triiodomethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Germane, triiodomethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and material science. This compound is a derivative of germane, a colorless, flammable gas that is commonly used in semiconductor manufacturing. Triiodomethyl-germane is synthesized by reacting germane with iodine and is characterized by its unique chemical properties that make it suitable for a wide range of applications. In
Mécanisme D'action
The mechanism of action of triiodomethyl-germane is not well understood. However, it is believed to work by modifying the structure and function of proteins and peptides. It has been shown to react with cysteine residues in proteins, leading to the formation of stable adducts. This modification can alter the activity and function of the protein, providing a tool for studying protein structure and function.
Biochemical and physiological effects
Triiodomethyl-germane has been shown to have both biochemical and physiological effects. In biochemical studies, it has been shown to modify the structure and function of proteins and peptides. In physiological studies, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have an effect on the immune system, modulating the response of immune cells to inflammatory stimuli.
Avantages Et Limitations Des Expériences En Laboratoire
The use of triiodomethyl-germane in lab experiments has several advantages, including its high reactivity and specificity for cysteine residues in proteins. It is also relatively easy to use and can be easily incorporated into standard experimental protocols. However, there are also limitations to its use, including its potential toxicity and the need for specialized equipment for its synthesis and handling.
Orientations Futures
There are several future directions for the use of triiodomethyl-germane in scientific research. One area of interest is in the development of novel drugs for the treatment of inflammatory and cancerous diseases. Another area of interest is in the development of new materials for use in electronics and photonics. Additionally, further studies are needed to understand the mechanism of action of triiodomethyl-germane and its potential applications in other areas of scientific research.
Conclusion
In conclusion, triiodomethyl-germane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and material science. Its unique chemical properties make it suitable for a wide range of applications, and its use in scientific research is likely to continue to grow in the future. Further studies are needed to fully understand its mechanism of action and potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of triiodomethyl-germane involves the reaction of germane with iodine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The synthesis of triiodomethyl-germane is a complex process that requires a high level of technical expertise and specialized equipment.
Applications De Recherche Scientifique
Triiodomethyl-germane has a wide range of applications in scientific research, including biochemistry, pharmacology, and material science. In biochemistry, it is used as a reagent for the modification of proteins and peptides. It has been shown to be effective in the labeling of proteins for structural and functional studies. In pharmacology, it has potential applications in drug discovery and development. It has been shown to have anti-inflammatory and anti-cancer properties. In material science, it is used as a precursor for the synthesis of germanium-based materials, including semiconductors and optical fibers.
Propriétés
Numéro CAS |
1111-91-7 |
|---|---|
Nom du produit |
Germane, triiodomethyl- |
Formule moléculaire |
CH3GeI3 |
Poids moléculaire |
468.38 g/mol |
Nom IUPAC |
triiodo(methyl)germane |
InChI |
InChI=1S/CH3GeI3/c1-2(3,4)5/h1H3 |
Clé InChI |
ZDTUKPVLYIZWDN-UHFFFAOYSA-N |
SMILES |
C[Ge](I)(I)I |
SMILES canonique |
C[Ge](I)(I)I |
Autres numéros CAS |
1111-91-7 |
Synonymes |
Triiodo(methyl)germane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol](/img/structure/B73273.png)
